Cas no 1805849-43-7 (Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate
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- インチ: 1S/C13H13BrF2O3/c1-3-19-13(18)9-6-4-5-8(12(15)16)10(9)11(14)7(2)17/h4-6,11-12H,3H2,1-2H3
- InChIKey: VKGOYMRFADVUCU-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C(C(=O)OCC)=CC=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 336
- XLogP3: 3.3
- トポロジー分子極性表面積: 43.4
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004258-250mg |
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |
1805849-43-7 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015004258-1g |
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |
1805849-43-7 | 97% | 1g |
1,504.90 USD | 2021-06-21 | |
Alichem | A015004258-500mg |
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |
1805849-43-7 | 97% | 500mg |
855.75 USD | 2021-06-21 |
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoateに関する追加情報
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate: A Comprehensive Overview
Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate, with the CAS number 1805849-43-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a bromoalkyl substituent, and a difluoromethyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.
The benzoate ester group in this compound plays a crucial role in its chemical reactivity and stability. Benzoate esters are known for their ability to undergo various nucleophilic substitutions and additions, making them valuable intermediates in organic synthesis. The presence of the difluoromethyl group introduces additional electronic effects, enhancing the molecule's ability to participate in polar reactions. This feature is particularly advantageous in the development of bioactive compounds, where fine-tuning electronic properties can significantly impact biological activity.
Recent studies have highlighted the potential of Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate as a precursor for synthesizing advanced pharmaceutical agents. Researchers have explored its use in constructing heterocyclic frameworks, which are essential components of many drugs. For instance, the bromoalkyl group can serve as a leaving group in substitution reactions, enabling the formation of diverse ring systems. This versatility has led to its incorporation into several drug discovery pipelines targeting diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The difluoromethyl group contributes to the molecule's stability under environmental conditions, making it suitable for use in pesticides and herbicides. Recent field trials have demonstrated its efficacy in controlling crop pests without adverse effects on non-target species. This dual functionality underscores the importance of Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate as a multi-purpose chemical building block.
The synthesis of Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate involves a series of carefully controlled reactions. Starting from the corresponding benzoic acid derivative, the esterification step is typically carried out using ethanol under acidic conditions. Subsequent alkylation and fluorination steps are then employed to introduce the bromoalkyl and difluoromethyl groups. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been applied to optimize this process, reducing reaction times and improving yields.
From an environmental perspective, the development of sustainable synthesis routes for Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate is a priority. Researchers are exploring green chemistry approaches that minimize waste and reduce energy consumption. For example, catalytic systems based on transition metals have been developed to facilitate key steps in the synthesis process. These advancements not only enhance the eco-friendliness of the compound's production but also align with global efforts to promote sustainable chemical manufacturing.
In conclusion, Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate (CAS No: 1805849-43-7) is a multifaceted compound with significant potential across various industries. Its unique structural features enable it to serve as a valuable intermediate in drug development, agrochemicals, and advanced materials. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in modern chemistry.
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